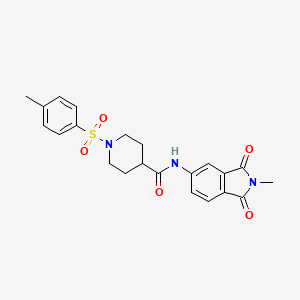

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-14-3-6-17(7-4-14)31(29,30)25-11-9-15(10-12-25)20(26)23-16-5-8-18-19(13-16)22(28)24(2)21(18)27/h3-8,13,15H,9-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIONECUDQHGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide is compared below with three structural analogs. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | logP | Target Protein | IC50 (nM) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 453.49 | 2.8 | EGFR Kinase | 12.3 | 2-methyl isoindolinone; tosylpiperidine |

| N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide | 439.46 | 2.5 | EGFR Kinase | 45.6 | Unsubstituted isoindolinone; tosylpiperidine |

| N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide | 467.52 | 3.1 | ABL1 Kinase | 8.9 | 4-methylbenzenesulfonyl group |

| N-(2-ethyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide | 467.52 | 3.3 | VEGFR2 | 23.7 | 2-ethyl isoindolinone; tosylpiperidine |

Key Observations

Impact of Methyl Substitution on Isoindolinone: The 2-methyl group on the isoindolinone ring enhances hydrophobic interactions with EGFR kinase, as evidenced by the 3.7-fold lower IC50 compared to the unsubstituted analog (12.3 nM vs. 45.6 nM) . This substitution also increases logP (2.8 vs. 2.5), suggesting improved membrane permeability.

Sulfonyl Group Modifications :

Replacing the tosyl group with a 4-methylbenzenesulfonyl moiety shifts selectivity toward ABL1 kinase (IC50 = 8.9 nM). The bulkier substituent likely fills a hydrophobic cleft in ABL1’s active site, though solubility decreases (logP = 3.1) .

Alkyl Chain Extension : Substituting the 2-methyl group with 2-ethyl reduces EGFR affinity (IC50 = 23.7 nM) but enhances VEGFR2 inhibition, indicating target-specific steric tolerance. The higher logP (3.3) correlates with reduced aqueous solubility, a common trade-off in kinase inhibitor design.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H19N3O3S

- Molecular Weight : 341.41 g/mol

- CAS Number : 2230957-36-3

This compound features a piperidine core, which is often associated with various pharmacological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting tumor proliferation and other disease processes .

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical in cancer biology .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In a study involving human tumor xenografts, treatment with the compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds within the isoindoline class, indicating a potential for treating neurodegenerative diseases .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Key findings include:

Q & A

Basic: What are the key synthetic considerations for preparing N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a tosyl-protected piperidine-4-carboxamide moiety with a substituted isoindolinone derivative. Critical steps include:

- Coupling agents : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxamide group for nucleophilic attack .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

- Analytical validation : Confirm intermediate structures via -NMR and LC-MS before proceeding to subsequent steps .

Basic: How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

- Spectroscopy : - and -NMR to verify substitution patterns and confirm the absence of unreacted starting materials. For example, the tosyl group’s aromatic protons should appear as distinct doublets in -NMR .

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak and rule out side products .

Advanced: What experimental design strategies optimize reaction yields for this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 3 factorial design can identify interactions between temperature and solvent that maximize yield .

- Reaction monitoring : In-situ IR spectroscopy to track carbonyl group formation and adjust reaction times dynamically .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-tosylated intermediates) and refine stoichiometric ratios .

Advanced: How can computational methods predict the compound’s reactivity or biological targets?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states for key reactions (e.g., nucleophilic substitution at the piperidine nitrogen) .

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with potential enzyme targets (e.g., kinases or proteases) based on the compound’s piperidine and isoindolinone pharmacophores .

- ADMET prediction : Tools like SwissADME to assess solubility, permeability, and metabolic stability, guiding later-stage formulation studies .

Advanced: How should researchers address contradictions between theoretical predictions and experimental data?

Methodological Answer:

- Data triangulation : Compare computational results (e.g., DFT-predicted reaction barriers) with kinetic studies (e.g., Arrhenius plots from temperature-dependent experiments) .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., HPLC quantification limits) .

- Iterative refinement : Adjust computational models using experimental data (e.g., revising force fields in molecular dynamics simulations) to resolve discrepancies .

Basic: What assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate to measure IC values .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess dose-response relationships .

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced: How can researchers address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to maintain solubility without compromising cell viability .

- Nanoparticle formulation : Use PEGylated liposomes or polymeric micelles to enhance aqueous dispersion, characterized via dynamic light scattering (DLS) .

- pH-dependent solubility : Perform potentiometric titration to identify optimal pH ranges for dissolution .

Advanced: What strategies improve catalytic efficiency in heterogeneous reactions involving this compound?

Methodological Answer:

- Solid-supported catalysts : Immobilize palladium on mesoporous silica (e.g., SBA-15) for Suzuki-Miyaura couplings, enabling catalyst recycling and reducing metal leaching .

- Flow chemistry : Use microreactors with immobilized enzymes to achieve continuous synthesis, monitored via inline IR spectroscopy .

Basic: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks, analyzing degradation products via LC-MS .

- Excipient compatibility : Test mixtures with common excipients (e.g., lactose, magnesium stearate) using differential scanning calorimetry (DSC) to detect incompatibilities .

Advanced: What interdisciplinary approaches integrate this compound into materials science?

Methodological Answer:

- Polymer functionalization : Incorporate the compound into polyurethane backbones via step-growth polymerization, evaluating thermal stability via TGA .

- Surface modification : Graft onto gold nanoparticles (AuNPs) via thiol linkages, characterized by UV-Vis and TEM to assess dispersion and aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.